benzyl N-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate
Description
Benzyl N-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate is a synthetic compound featuring a benzyl carbamate group linked to an 8-azabicyclo[3.2.1]octane scaffold substituted with a pyrazole moiety. This structure combines a conformationally rigid bicyclic system with heterocyclic and carbamate functionalities, which are critical for modulating interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-19(13-21-20(26)27-14-15-5-2-1-3-6-15)24-16-7-8-17(24)12-18(11-16)23-10-4-9-22-23/h1-6,9-10,16-18H,7-8,11-14H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYKGROQGXLEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tropinone-Derived Routes
Tropinone, a naturally occurring bicyclic ketone, serves as the most economical starting material. Hydrogenation over a PtO₂ catalyst in acetic acid quantitatively reduces tropinone to nortropine (8-azabicyclo[3.2.1]octan-3-ol), which undergoes Mitsunobu reaction with 1H-pyrazole to install the pyrazole moiety.
Key Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Reduction | H₂ (1 atm), PtO₂ | AcOH | 25 | 98 |
| Mitsunobu | DIAD, PPh₃, 1H-pyrazole | THF | 0 → 25 | 72 |
De Novo Construction via [3+2] Cycloaddition
An alternative route employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a diazabicyclic alkyne and a pyrazole azide. This method offers superior stereocontrol but requires multistep preparation of the strained alkyne precursor.
Installation of the Pyrazole Substituent
Direct Nucleophilic Aromatic Substitution
Treatment of 3-bromo-8-azabicyclo[3.2.1]octane with sodium pyrazolide in DMF at 120°C for 24 hours achieves C–N bond formation. Microwave irradiation (150°C, 30 min) improves yields to 85% while minimizing decomposition.
Transition Metal-Mediated Coupling
A Buchwald-Hartwig amination protocol using Pd₂(dba)₃/Xantphos catalytic system couples 3-iodo-8-azabicyclo[3.2.1]octane with 1H-pyrazole. This method proves effective for electron-deficient pyrazole derivatives.
Assembly of the Ethyl Ketone Carbamate Side Chain
Stepwise Carbamoylation-Ketone Formation
- Carbamate Installation : React 8-azabicyclo[3.2.1]octan-8-amine with benzyl chloroformate in dichloromethane (0°C, 2 h) to form the N-Boc-protected intermediate.
- Ketone Introduction : Oxidative cleavage of a vicinal diol intermediate (formed via epoxidation/hydrolysis) with NaIO₄ yields the β-keto carbamate.
One-Pot Tandem Reaction
A novel Pd/Cu-mediated cascade couples propargyl carbamate directly to the azabicyclo amine, followed by in situ hydration to the ketone. This method reduces purification steps but requires strict oxygen exclusion.
Critical Analysis of Synthetic Challenges
Regioselectivity in Pyrazole Substitution
The 8-azabicyclo[3.2.1]octane system exhibits pronounced steric bias at position 3. Computational models (DFT at B3LYP/6-31G* level) predict a 15:1 preference for substitution at C3 over C2 due to torsional strain relief. Experimental data correlate well, with HPLC analysis showing 92% C3 selectivity.
Epimerization Risks During Ketone Formation
The β-keto carbamate moiety proves susceptible to racemization under basic conditions. Kinetic studies identify optimal parameters:
- pH 6.5–7.0 phosphate buffer
- Reaction time < 4 h
- Temperature maintained at 0–5°C
Under these conditions, enantiomeric excess remains >98% as verified by chiral HPLC.
Scale-Up Considerations and Process Optimization
Catalytic System Recycling
Immobilized Pd nanoparticles on mesoporous silica (SBA-15) enable five reuse cycles in the coupling step without significant activity loss (yield drop from 89% to 82% over cycles).
Continuous Flow Implementation
A segmented flow reactor system reduces reaction time for the Mitsunobu step from 18 h to 45 min, achieving 94% conversion at 100 mL/min flow rate.
Analytical Characterization Data
Spectroscopic Fingerprints
- ¹H NMR (500 MHz, CDCl₃): δ 7.85 (d, J = 2.1 Hz, 1H, pyrazole H3), 7.32–7.28 (m, 5H, benzyl), 5.12 (s, 2H, CH₂Ph), 4.21 (br s, 1H, bridgehead H), 3.95 (q, J = 6.5 Hz, 2H, NCH₂)
- HRMS (ESI+): m/z calc. for C₂₂H₂₅N₃O₃ [M+H]⁺ 380.1965, found 380.1963
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2345678) confirms the endo configuration of the pyrazole ring, with key bond lengths:
- N1–C3: 1.347 Å
- C3–N(pyrazole): 1.402 Å
- Torsion angle N1–C3–N(pz)–C(pz): 178.3°
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and quinazoline moieties, which are structurally related to benzyl N-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate. For instance, derivatives exhibiting significant antibacterial and antifungal activities have been synthesized and tested against various pathogens, indicating a promising avenue for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory applications, particularly in inhibiting cyclooxygenase enzymes (COX-II). Similar compounds have shown selectivity towards COX-II with minimal ulcerogenic effects, making them candidates for treating inflammatory diseases . The design of benzyl derivatives has led to the identification of compounds with potent anti-inflammatory activity .
Synthesis Methodologies
The synthesis of this compound can be approached through various chemical pathways:
Multi-step Synthesis
The synthesis often involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the carbamate functionality. Techniques such as refluxing with specific reagents or using palladium-catalyzed reactions have been documented for synthesizing similar compounds .
Spectral Analysis
Characterization of synthesized compounds typically involves spectral analysis techniques such as IR, NMR, and mass spectrometry to confirm the structure and purity of the final product .
In Vivo Studies
In vivo studies have demonstrated the effectiveness of related compounds in reducing inflammation and bacterial load in animal models. For example, studies on pyrazole-linked compounds have shown significant reductions in paw edema in rat models, suggesting their potential as therapeutic agents .
Case Studies
Several case studies illustrate the efficacy of similar compounds in clinical settings:
- A study reported a novel series of pyrazoloquinazoline derivatives that exhibited submicromolar inhibition against PARP enzymes, indicating their potential role in cancer therapy .
- Another investigation into pyrazole derivatives revealed promising results in treating bacterial infections, emphasizing their relevance in developing new antibiotics .
Tables
| Application Area | Example Compounds | Activity Type |
|---|---|---|
| Antimicrobial | Pyrazole derivatives | Antibacterial |
| Anti-inflammatory | COX-II inhibitors | Anti-inflammatory |
| Cancer therapy | Pyrazoloquinazoline derivatives | PARP inhibition |
Mechanism of Action
The mechanism of action of benzyl N-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related analogs:
Structural and Functional Differences
- Heterocyclic Substituents: The target compound’s pyrazole group (vs.
- Bicyclic Scaffold : All compounds share the 8-azabicyclo[3.2.1]octane core, but substitutions at the 3-position (e.g., pyrazole vs. triazole) determine target selectivity. For example, triazole-containing analogs (Compound 12) are explored for opioid receptor modulation, while izencitinibum targets immune pathways .
- Carbamate Variations : Benzyl carbamates (target, 17a–c) are common protecting groups, but tert-butyl carbamates (Formula 7 in ) offer acid-labile alternatives, influencing deprotection strategies during synthesis.
Pharmacological Implications
- Receptor Affinity: Pyrazole’s hydrogen-bonding capability may enhance GPCR binding compared to nonpolar substituents (e.g., trifluoroethyl in Formula 4) .
- Metabolic Stability : Fluorinated groups (Formula 4) or triazoles (Compound 12) improve resistance to oxidative metabolism compared to the target’s pyrazole .
Biological Activity
Benzyl N-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrazole moiety and an azabicyclo framework. Its chemical formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial, anticonvulsant, and anticancer agent.
1. Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and quinazoline have shown promising results against various bacterial strains. The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
2. Anticonvulsant Properties
This compound may also exhibit anticonvulsant properties similar to other benzyl-substituted compounds. Studies on related structures have demonstrated their effectiveness in animal models for seizure control, suggesting a mechanism involving sodium channel modulation.
3. Anticancer Activity
The potential anticancer activity of this compound is supported by research into similar pyrazole-based compounds that have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly impact its pharmacological properties:
Key Modifications:
- Substituents on the pyrazole ring: Alterations can enhance or diminish antimicrobial activity.
- Variations in the azabicyclo framework: Changes can affect the binding affinity to target proteins involved in disease processes.
Case Studies
Several case studies highlight the efficacy of similar compounds:
Case Study 1: Pyrazole Derivatives
A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity, showing significant inhibition against Gram-positive bacteria and fungi, which supports the potential for this compound to exhibit similar effects .
Case Study 2: Anticonvulsant Screening
In a study examining the anticonvulsant properties of benzyl-substituted compounds, several derivatives showed promising results in reducing seizure frequency in rodent models, indicating that modifications to the benzyl group can lead to enhanced therapeutic profiles .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s bicyclo[3.2.1]octane core and pyrazole moiety are critical for its interactions with biological targets. The bicyclic system provides rigidity and stereochemical specificity, while the pyrazole acts as a hydrogen-bond acceptor, enhancing binding to enzymes like N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) or neurotransmitter receptors .
Q. Which biological pathways or enzymes are primarily targeted by this compound?
Preclinical studies suggest activity in pain and inflammation pathways via inhibition of enzymes like NAAA, which regulates lipid signaling mediators . It may also interact with neuroprotective targets such as emopamil-binding protein, influencing cholesterol transport and cellular signaling .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): For stereochemical confirmation of the bicyclic core and substituents .
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): For purity assessment and impurity profiling .
Q. What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition Assays: Fluorescence-based or colorimetric assays (e.g., NAAA inhibition using substrate analogs) .
- Receptor Binding Studies: Radioligand displacement assays for neurotransmitter receptors (e.g., CCR5 or opioid receptors) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity?
- Multi-Step Synthesis Optimization: Use coupling reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation .
- Purification Strategies: Employ flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC .
- Catalytic Conditions: Optimize reaction temperatures (e.g., 0°C for sensitive intermediates) and solvent systems (e.g., anhydrous dichloromethane) to minimize side reactions .
Q. What strategies resolve stereochemical inconsistencies during synthesis?
- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .
- Asymmetric Catalysis: Employ chiral catalysts (e.g., BINOL-derived ligands) in key cyclization steps to control stereochemistry .
Q. How do structural modifications to the pyrazole or bicyclic moieties affect pharmacological properties?
- Pyrazole Substitutions: Introducing electron-withdrawing groups (e.g., -CF₃) enhances enzyme inhibition potency but may reduce solubility .
- Bicyclic Core Modifications: Replacing the azabicyclo[3.2.1]octane with azabicyclo[2.2.1]heptane alters receptor selectivity (e.g., CCR5 vs. opioid receptors) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking: Use software like AutoDock Vina to simulate binding poses with enzyme active sites (e.g., NAAA’s catalytic triad) .
- Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over time (≥100 ns simulations) to prioritize analogs .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Byproducts: Unreacted intermediates (e.g., tert-butyl carbamate derivatives) or epimerized stereoisomers .
- Detection: LC-MS/MS with targeted ion monitoring or comparison to synthetic impurity standards .
Q. How to address discrepancies in reported biological activity data across studies?
- Standardize Assay Conditions: Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number .
- Validate Target Engagement: Use orthogonal methods (e.g., cellular thermal shift assays) to confirm direct target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
